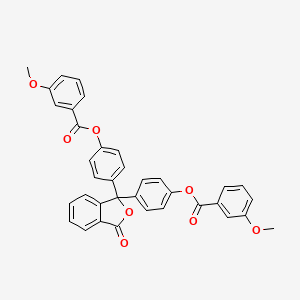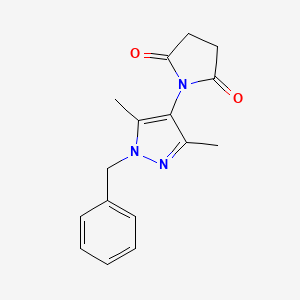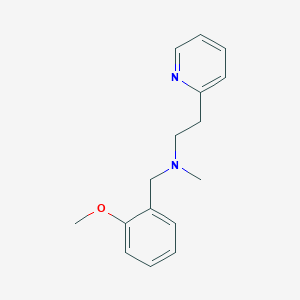![molecular formula C16H11ClN2O2 B10886871 2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B10886871.png)
2-{3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a chlorostyryl group and a phenol group attached to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This reaction is often carried out under reflux conditions in the presence of dehydrating agents like phosphorus oxychloride.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorostyryl group can be reduced to form the corresponding alkyl derivatives.
Substitution: The chlorine atom on the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkyl derivatives of the chlorostyryl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
作用機序
The mechanism of action of 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Biological Targets: This compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.
類似化合物との比較
2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives, such as 2-[3-(4-Methylstyryl)-1,2,4-oxadiazol-5-yl]phenol and 2-[3-(4-Fluorostyryl)-1,2,4-oxadiazol-5-yl]phenol.
Uniqueness: The presence of the chlorostyryl group in 2-[3-(4-Chlorostyryl)-1,2,4-oxadiazol-5-yl]phenol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other oxadiazole derivatives with different substituents.
特性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC名 |
2-[3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-5-11(6-9-12)7-10-15-18-16(21-19-15)13-3-1-2-4-14(13)20/h1-10,20H/b10-7+ |
InChIキー |
RFCHQWCUMHDEKX-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=C(C=C3)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[4-(diethylamino)benzylidene]-3-(4-ethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10886792.png)
![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10886796.png)
![3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10886810.png)
![1-[1-(2-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10886816.png)
![(3-Chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886825.png)

methanone](/img/structure/B10886835.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B10886844.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886846.png)
![3,6-dimethyl-N-(3-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10886849.png)


